Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate

DHFR inhibition antifolate structure–activity relationship

Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate (CAS 1545546-65-3) is a fused imidazole-thiazole heterocycle bearing a methyl ester at the 2-position of the thiazole ring. With a molecular formula of C₇H₆N₂O₂S and a molecular weight of 182.20 g·mol⁻¹, the compound is commercially available at ≥95% purity from multiple suppliers as a research-grade synthetic intermediate.

Molecular Formula C7H6N2O2S
Molecular Weight 182.2
CAS No. 1545546-65-3
Cat. No. B2796372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl imidazo[2,1-b][1,3]thiazole-2-carboxylate
CAS1545546-65-3
Molecular FormulaC7H6N2O2S
Molecular Weight182.2
Structural Identifiers
SMILESCOC(=O)C1=CN2C=CN=C2S1
InChIInChI=1S/C7H6N2O2S/c1-11-6(10)5-4-9-3-2-8-7(9)12-5/h2-4H,1H3
InChIKeyCTUTYJPDHWNMRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl Imidazo[2,1-b][1,3]thiazole-2-carboxylate (CAS 1545546-65-3): Procurement-Ready Heterocyclic Building Block for Medicinal Chemistry


Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate (CAS 1545546-65-3) is a fused imidazole-thiazole heterocycle bearing a methyl ester at the 2-position of the thiazole ring [1]. With a molecular formula of C₇H₆N₂O₂S and a molecular weight of 182.20 g·mol⁻¹, the compound is commercially available at ≥95% purity from multiple suppliers as a research-grade synthetic intermediate . Its computed physicochemical properties—XLogP3 of 2, topological polar surface area of 71.8 Ų, four hydrogen-bond acceptor sites, and two rotatable bonds—position it as a compact, moderately lipophilic scaffold amenable to further functionalization [1].

Why Imidazo[2,1-b]thiazole Regioisomers and Ester Analogs Are Not Interchangeable: The Position-2 Carboxylate Rationale


Within the imidazo[2,1-b]thiazole chemotype, the ester substitution position is a decisive determinant of biological activity. Published structure–activity relationship (SAR) data demonstrate that imidazo[2,1-b]thiazole-2-carboxylate esters are essentially inactive as dihydrofolate reductase (DHFR) inhibitors (IC₅₀ = 96.25–100 μM), whereas their 2-carbohydrazide derivatives achieve IC₅₀ values of 0.079–0.085 μM—a greater than 1000-fold potency shift [1]. Conversely, the 5-carboxamide series (ITAs) exhibits nanomolar antitubercular activity (MIC < 10 nM against Mycobacterium tuberculosis) via QcrB inhibition [2]. These data establish that neither regioisomeric substitution (2- vs. 5-position) nor functional group interconversion (ester vs. acid vs. amide) can be assumed equivalent. Selecting the precise 2-methyl ester congener is therefore essential for applications where the ester serves as a latent synthetic handle for late-stage diversification or where intrinsic inactivity at a given target is a deliberate design criterion.

Quantitative Differentiation Evidence for Methyl Imidazo[2,1-b][1,3]thiazole-2-carboxylate Versus Closest Analogs


DHFR Inhibitory Activity: 2-Carboxylate Ester Is Essentially Inactive—A Critical Negative-Control Benchmark

In a direct head-to-head SAR study within a single publication, 3-methyl-imidazo[2,1-b]thiazole-2-carboxylate ethyl esters (compounds 13–15, the closest published analogs to the target methyl ester) were evaluated for DHFR inhibition alongside their 2-carbohydrazide derivatives (compounds 22–23) [1]. The 2-carboxylate esters registered IC₅₀ values of 96.25–100 μM, classifying them as essentially inactive. In contrast, the 2-carbohydrazide congeners 22 and 23 achieved IC₅₀ values of 0.079 μM and 0.085 μM, respectively—comparable to methotrexate (IC₅₀ = 0.087 μM). This >1000-fold differential confirms that the ester functionality at position 2 abolishes DHFR engagement, a property that can be exploited either for prodrug design (ester masking) or as an inert matched molecular pair comparator.

DHFR inhibition antifolate structure–activity relationship negative control

Regioisomeric Selectivity: Position-2 Ester vs. Position-5 Carboxamide in Anti-Tubercular Activity

Cross-study comparison reveals a stark regioisomeric divergence: while imidazo[2,1-b]thiazole-2-carboxylate esters are devoid of meaningful enzyme inhibitory activity (DHFR IC₅₀ ~100 μM, see Evidence Item 1), the regioisomeric imidazo[2,1-b]thiazole-5-carboxamides (ITAs) demonstrate potent antitubercular activity with MIC values ranging from 0.0625 to 2.5 μM against Mycobacterium tuberculosis, and lead compounds in the series achieving MIC < 10 nM [1]. The 5-carboxamides target QcrB, a component of the mycobacterial cytochrome bcc-aa₃ supercomplex, a target for which the 2-carboxylate scaffold has no reported engagement. This positional selectivity underscores that the 2-carboxylate ester occupies a distinct chemical and biological space that cannot be substituted by 5-substituted analogs for TB drug discovery or QcrB-targeted screening.

antitubercular QcrB inhibitor regioisomer comparison Mycobacterium tuberculosis

Physicochemical Property Differentiation: Computed Descriptors vs. Position-5 Regioisomer and Acid Form

Computed physicochemical properties from PubChem for methyl imidazo[2,1-b]thiazole-2-carboxylate include: XLogP3 = 2.0, topological polar surface area (TPSA) = 71.8 Ų, hydrogen bond acceptor count = 4, hydrogen bond donor count = 0, and rotatable bond count = 2 [1]. The 2-methyl ester (MW = 182.20) is 14 mass units lighter than the corresponding ethyl ester (MW = 196.23, CAS 349480-76-8), offering a lower molecular weight entry point for fragment-based or lead-like library construction. Compared to imidazo[2,1-b]thiazole-2-carboxylic acid (MW = 168.17, CAS 773841-78-4), the methyl ester provides increased lipophilicity (XLogP3 = 2.0 vs. estimated ~0.5 for the acid form) and eliminates the hydrogen bond donor, which can improve membrane permeability in cell-based assays [1][2]. These property differences, while modest in absolute terms, are consequential in fragment-based drug discovery where every heavy atom and H-bond functionality is scrutinized.

physicochemical properties Lipinski parameters building block selection medicinal chemistry design

Commercial Purity Benchmarking: ≥95% Purity Specification with Defined Storage Conditions

Multiple independent suppliers list methyl imidazo[2,1-b]thiazole-2-carboxylate with a minimum purity specification of 95%, including AKSci (Catalog 8789EE) and Chemenu (Catalog CM465163), with long-term storage recommended in a cool, dry place . The compound is classified as non-hazardous for DOT/IATA transport . This purity tier is consistent with its intended use as a synthetic building block for research and development purposes, not as a bioactive lead compound. For procurement purposes, the 95% specification provides a benchmark against which lot-specific certificates of analysis (CoA) can be evaluated, and distinguishes it from higher-purity (>98%) analogs that may command premium pricing for applications requiring stricter impurity profiles.

purity specification quality control procurement benchmark research-grade building block

Prioritized Application Scenarios for Methyl Imidazo[2,1-b][1,3]thiazole-2-carboxylate Based on Quantitative Differentiation Evidence


Negative Control or Inactive Matched Molecular Pair in DHFR-Targeted Antifolate Screening

The established >1000-fold DHFR inhibitory activity gap between 2-carboxylate esters (IC₅₀ ~100 μM) and 2-carbohydrazides (IC₅₀ ~0.08 μM) positions methyl imidazo[2,1-b]thiazole-2-carboxylate as an ideal negative control or inactive matched molecular pair comparator in DHFR screening cascades [1]. Researchers can use this compound to benchmark assay signal windows, validate that observed activity of hydrazide/amide derivatives is scaffold-dependent rather than assay artifact, and construct meaningful SAR tables where the ester serves as the baseline null-activity reference point.

Late-Stage Diversification Scaffold via Ester-to-Hydrazide Conversion in Medicinal Chemistry

The 2-methyl ester functionality is a versatile synthetic handle that can be converted to the corresponding carbohydrazide, unlocking potent DHFR inhibitory activity (IC₅₀ as low as 0.079 μM) [1]. This ester-to-hydrazide transformation represents a validated late-stage diversification strategy. Procurement of the 2-methyl ester specifically (rather than the 5-ester regioisomer or the free acid) is required because: (a) the 2-position ester is the documented entry point for this SAR pathway; (b) the methyl ester offers a favorable balance of reactivity and stability for hydrazinolysis compared to bulkier esters; and (c) the 5-substituted ITA series engages entirely different biological targets (QcrB), making the 5-ester unsuitable for DHFR-focused programs.

Fragment-Based Drug Discovery (FBDD) Library Member with Favorable Physicochemical Profile

With a molecular weight of 182.20 Da, XLogP3 of 2.0, TPSA of 71.8 Ų, zero hydrogen bond donors, and only two rotatable bonds, methyl imidazo[2,1-b]thiazole-2-carboxylate falls within rule-of-three (Ro3) guidelines for fragment libraries [1]. Its compact size, moderate lipophilicity, and balanced hydrogen-bond acceptor count make it suitable for fragment screening by NMR, SPR, or X-ray crystallography. The 2-carboxylate ester differentiates it from the free acid (which introduces an H-bond donor) and the 5-regioisomer (which may exhibit different binding orientations due to altered electrostatic potential in the fused ring system), providing fragment library designers with a specific regioisomeric and functional-group option.

Synthetic Intermediate for Imidazo[2,1-b]thiazole-2-carbohydrazide-Derived Bioactive Compound Libraries

The published SAR from Ewida et al. (2021) provides a validated synthetic pathway from 2-carboxylate esters → 2-carbohydrazides → N′-benzoyl-2-carbohydrazides, with the final compounds (22 and 23) demonstrating potent in vitro DHFR inhibition (IC₅₀ 0.079–0.085 μM) and compound 23 showing significant in vivo tumor volume reduction in an Ehrlich ascites carcinoma solid tumor model [1]. Sourcing the methyl ester as the starting material for analogous library synthesis ensures consistency with the published route. Note that the 5-carboxylate regioisomer would direct derivatization toward the QcrB-targeting ITA chemical space, not the DHFR-targeting 2-carbohydrazide space, underscoring the critical importance of positional isomer selection at the procurement stage.

Quote Request

Request a Quote for Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.